An In-depth Technical Guide to the Physical Properties of 2-Amino-5-methoxyphenol Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-methoxyphenol Hydrochloride
Foreword: Understanding the Core of a Molecule
In the landscape of drug discovery and materials science, a molecule's identity is fundamentally defined by its physical properties. These intrinsic characteristics govern its behavior, from solubility and stability to its interaction with biological systems. This guide provides a comprehensive technical overview of the physical properties of 2-Amino-5-methoxyphenol Hydrochloride, a compound of interest for researchers and developers. Our approach moves beyond a simple recitation of data, delving into the causality behind these properties and the experimental methodologies required for their precise determination. This document is structured to empower researchers with the foundational knowledge necessary for the effective application and further investigation of this compound.
Chemical Identity and Structure
2-Amino-5-methoxyphenol Hydrochloride is the hydrochloride salt of the parent compound, 2-Amino-5-methoxyphenol. The protonation of the amino group to form the hydrochloride salt significantly influences its physical properties, most notably its solubility and melting point, when compared to the free base.
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Chemical Name: 2-Amino-5-methoxyphenol Hydrochloride
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Synonyms: 5-Methoxy-2-aminophenol hydrochloride
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CAS Number: 39547-15-4
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Molecular Formula: C₇H₁₀ClNO₂
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Molecular Weight: 175.61 g/mol
The chemical structure of 2-Amino-5-methoxyphenol Hydrochloride is presented below:
Caption: Chemical structure of 2-Amino-5-methoxyphenol Hydrochloride.
Tabulated Physical Properties
The following table summarizes the key physical properties of 2-Amino-5-methoxyphenol Hydrochloride and its corresponding free base for comparative analysis.
| Property | 2-Amino-5-methoxyphenol Hydrochloride | 2-Amino-5-methoxyphenol (Free Base) |
| CAS Number | 39547-15-4 | 40925-70-0[1][2] |
| Molecular Formula | C₇H₁₀ClNO₂ | C₇H₉NO₂[1][2] |
| Molecular Weight | 175.61 g/mol | 139.15 g/mol [1][2] |
| Appearance | Off-white to light brown crystalline solid | Brown to dark brown powder |
| Melting Point | 213 °C | 128-131 °C |
| Boiling Point | Decomposes | 281 °C (at 760 mmHg) |
| Solubility | Soluble in water | Slightly soluble in water, soluble in organic solvents |
| pKa (predicted) | Not available | 9.38 ± 0.10[2] |
In-depth Analysis and Experimental Protocols
Appearance
2-Amino-5-methoxyphenol Hydrochloride is typically an off-white to light brown crystalline solid. The color can be influenced by the purity of the compound and its exposure to light and air.
Melting Point
The melting point is a critical indicator of purity. For 2-Amino-5-methoxyphenol Hydrochloride, a sharp melting point at 213 °C is indicative of a high-purity sample. The significant increase in melting point compared to its free base (128-131 °C) is attributed to the strong ionic interactions in the hydrochloride salt lattice.
The determination of the melting point should be performed using a calibrated melting point apparatus.
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Sample Preparation: A small amount of the crystalline 2-Amino-5-methoxyphenol Hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating Rate: The temperature is increased rapidly to about 10-15 °C below the expected melting point and then the heating rate is slowed to 1-2 °C per minute to ensure accurate determination.[3]
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is molten.[4]
Caption: Workflow for Melting Point Determination.
Solubility
The hydrochloride salt of 2-Amino-5-methoxyphenol is expected to be soluble in water due to the ionic nature of the ammonium chloride group. Its solubility in organic solvents is likely to be lower than that of the free base. A comprehensive solubility profile is essential for applications in drug formulation and reaction chemistry.
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Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
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Equilibration: An excess amount of 2-Amino-5-methoxyphenol Hydrochloride is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
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Sample Analysis: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. For 2-Amino-5-methoxyphenol Hydrochloride, the pKa of the anilinium ion is the most relevant. The predicted pKa of the conjugate acid of the free base is 9.38.[2] The actual pKa of the hydrochloride salt in solution will be influenced by the ionic strength and temperature.
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Solution Preparation: A known concentration of 2-Amino-5-methoxyphenol Hydrochloride is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[6]
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
Aromatic amines and phenols exhibit characteristic UV absorption bands. The UV-Vis spectrum of 2-Amino-5-methoxyphenol Hydrochloride is expected to show absorptions arising from the π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.
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Solvent: A suitable UV-transparent solvent, such as methanol or water, is used.
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Concentration: A dilute solution of the compound is prepared.
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Measurement: The absorbance is measured over a wavelength range of approximately 200-400 nm.[7]
The FT-IR spectrum provides information about the functional groups present in the molecule. For 2-Amino-5-methoxyphenol Hydrochloride, characteristic vibrational bands are expected for the O-H, N-H, C-O, and aromatic C=C bonds. The protonation of the amino group will lead to the appearance of N-H⁺ stretching and bending vibrations, which differ from the N-H vibrations of the free amine.
Expected Characteristic FT-IR Bands:
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O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹[8]
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N-H⁺ stretch (ammonium): Broad band between 2800-3200 cm⁻¹
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Aromatic C-H stretch: Above 3000 cm⁻¹
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Aliphatic C-H stretch (methoxy): Below 3000 cm⁻¹
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Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region[8]
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N-H⁺ bend (ammonium): Around 1500-1600 cm⁻¹
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C-O stretch (phenol and ether): In the 1000-1300 cm⁻¹ region[8]
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule.
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
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Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by their substitution on the ring.
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Methoxy protons: A singlet around 3.7-4.0 ppm.
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Hydroxyl proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
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Ammonium protons: A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):
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Aromatic carbons: Signals in the range of 110-160 ppm.
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Methoxy carbon: A signal around 55-60 ppm.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 2-Amino-5-methoxyphenol Hydrochloride. It is classified as harmful if swallowed and may cause skin and eye irritation.[9]
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Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.[9][10]
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Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10]
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[10]
Conclusion: A Foundation for Future Research
This technical guide provides a detailed overview of the physical properties of 2-Amino-5-methoxyphenol Hydrochloride. By understanding these fundamental characteristics and the experimental methodologies for their determination, researchers are better equipped to utilize this compound in their scientific endeavors. The provided protocols serve as a robust starting point for the comprehensive characterization of this and other related molecules, ensuring scientific integrity and fostering further innovation in the fields of drug development and materials science.
References
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- JoVE. (2017, February 22).
- University of Calgary. (n.d.). Melting point determination.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis).
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 51-19-4 Name: 2-Aminophenol Hydrochloride.
- ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- JoVE. (2017, February 22).
- National Institutes of Health. (2022, July 14).
- Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.
- ARC Journals. (n.d.).
- Crysdot LLC. (n.d.). 2-Amino-5-methoxyphenol hydrochloride.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4.
- ChemicalBook. (n.d.). 2-AMINO-5-METHOXY-PHENOL | 40925-70-0.
- Guidechem. (n.d.). 2-AMINO-5-METHOXY-PHENOL 40925-70-0 wiki.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.
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